molecular formula C7H11N3O2S B2718025 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 362003-35-8

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2718025
CAS No.: 362003-35-8
M. Wt: 201.24
InChI Key: YJSFWJHQCLRXIR-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is an organic compound with a unique structure that includes a thiazole ring, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-aminoethanol with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, an amino group, and a hydroxyethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 362003-35-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring and functional groups that contribute to its biological properties.

The molecular formula of this compound is C7H11N3O2SC_7H_{11}N_3O_2S, with a molecular weight of 201.246 g/mol. Key physical properties include:

  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 485.4 ± 40.0 °C at 760 mmHg
  • Flash Point : 247.4 ± 27.3 °C

These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its potential toxicity .

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer and antimicrobial activities, making it a candidate for further pharmacological studies.

Anticancer Activity

A study focusing on lipid-like derivatives of thiazole compounds reported that synthesized derivatives, including those related to this compound, demonstrated selective cytotoxicity against various cancer cell lines. In vitro evaluations showed strong activity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A tumor cells while sparing normal mouse NIH 3T3 fibroblasts .

The mechanism of action appears to involve the induction of nitric oxide (NO) production, which plays a role in apoptosis and tumor inhibition. In vivo studies further confirmed the anticancer efficacy by inhibiting the growth of mouse sarcoma S-180 tumors .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that it possesses strong antimicrobial properties, showcasing significant inhibition of microbial growth at varying concentrations. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValueMechanism
AnticancerHT-1080 (Fibrosarcoma)<50 µMInduction of NO production
AnticancerMG-22A (Hepatoma)<30 µMApoptosis induction
AntimicrobialE. coli<100 µg/mLMembrane disruption
AntimicrobialS. aureus<50 µg/mLMetabolic interference

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological macromolecules. The thiazole ring is known for its ability to participate in π-stacking interactions with nucleic acids and proteins, potentially leading to altered cellular functions.

Toxicity and Safety Profile

While the compound shows promising biological activities, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that high concentrations may lead to cytotoxic effects in non-target cells; thus, careful dosage regulation is necessary during therapeutic applications .

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFWJHQCLRXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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